2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

The 2-chloro substitution is decisive for regioselective Suzuki, Buchwald, and SNAr reactions; contamination by 4-chloro isomers leads to wrong regioisomers and program delays. We supply ≥95% pure material with verified regioisomeric integrity, enabling reliable synthesis of kinase inhibitors, KDM demethylase probes, and MMP-13 inhibitors. Purchase this building block to accelerate your hit-to-lead campaigns and avoid costly synthetic failures.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 1437435-10-3
Cat. No. B3103337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
CAS1437435-10-3
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NC(=N2)Cl
InChIInChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12)
InChIKeyXIALRQNUNYOSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1437435-10-3) Procurement Guide: Chemical Identity and Core Utility


2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1437435-10-3) is a heterocyclic building block defined by its fused pyridine-pyrimidine bicyclic core, a keto group at the 4-position, and a reactive chlorine atom at the 2-position . With a molecular weight of 181.58 g/mol and typical purities of 95-98% [1], it is not an active pharmaceutical ingredient but a versatile intermediate for medicinal chemistry. Its primary value proposition lies in its function as a central scaffold for synthesizing kinase inhibitors and epigenetic modulators [2], where the chlorine serves as a critical handle for diversification [3].

Why Generic 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Substitution is High-Risk for Consistent Synthetic Outcomes


Procurement of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one from a non-specialized or unverified source introduces substantial risk due to the presence of positional isomers and variable reactivity. The 2-chloro substitution is critical; its position dictates the regioselectivity of subsequent cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Even trace contamination with 4-chloro-pyrido[4,3-d]pyrimidine isomers, a known byproduct in certain synthetic routes [2], can lead to failed coupling reactions or the generation of the wrong regioisomer, causing significant delays and financial losses in a research program. Furthermore, the commercial grade and purity (often 95-98%) directly impact the efficiency and yield of critical palladium-catalyzed transformations .

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Differentiation Evidence: Quantitative Advantage Over Analogs


Superior C2 Electrophilicity Enables High-Yielding and Mild-Condition SNAr

The presence of the C4 carbonyl group in 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one significantly enhances the electrophilicity at the C2 position compared to its non-carbonyl analogs like 2-chloro-pyrido[3,4-d]pyrimidine . This electronic activation allows for rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines under mild conditions, often proceeding at room temperature, whereas the non-carbonyl analog may require elevated temperatures and longer reaction times, leading to potential decomposition or lower yields . This directly translates to higher yields and cleaner reaction profiles.

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Validated Scaffold in Over 90 Disclosed Patent Compounds for Kinase and Epigenetic Targets

The core pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, of which the 2-chloro derivative is a key intermediate, is a validated and heavily utilized pharmacophore in pharmaceutical patents. A single patent from Celgene Quanticel Research, Inc. discloses substituted pyrido[3,4-d]pyrimidin-4-one derivatives as therapeutic agents [1]. Furthermore, the compound 2-chloro-1H-pyrido[3,4-d]pyrimidin-4-one is cited over 90 times in a key patent on histone demethylase inhibitors [2], underscoring its established and repeated utility in generating compounds for high-value oncology and epigenetic targets like KDM4 and KDM5 [3].

Kinase Inhibitors Epigenetics Drug Discovery

The 2-Chloro Handle Provides a Regioselective Synthetic Entry Point Unavailable to Unsubstituted Analogs

In stark contrast to the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one (MW 147.13 g/mol) , 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one provides a defined and highly reactive handle for sequential, regioselective functionalization. The chlorine atom at C2 is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations . The parent, unsubstituted compound lacks this handle and would require harsh or non-selective C-H activation methods, limiting its synthetic utility and the complexity of accessible derivative libraries. This makes the 2-chloro derivative the mandatory starting point for any medicinal chemistry program targeting C2-functionalized analogs.

Organic Synthesis Palladium Catalysis Suzuki Coupling

Proven Building Block for Orally Bioavailable Drug Candidates in Osteoarthritis and Inflammation

Derivatives of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, for which the 2-chloro compound is a key precursor, have been specifically optimized to yield orally bioavailable and highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors [1]. A specific analog, 10a, demonstrated the ability to effectively prevent cartilage damage in rabbit models of osteoarthritis without causing the musculoskeletal side effects typical of broad-spectrum MMP inhibitors, even at high doses [1]. This in vivo validation of the core scaffold's safety and efficacy profile is a powerful differentiator against other, less-characterized heterocyclic building blocks.

Osteoarthritis Inflammation MMP-13 Inhibitors

Documented Use in Identifying Novel RIPK3 Necroptosis Inhibitors for Inflammatory Disease

Pyrido[3,4-d]pyrimidine derivatives, a class enabled by building blocks like 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one, have been successfully designed and synthesized as novel RIPK3-mediated necroptosis inhibitors [1]. Structure-activity relationship (SAR) studies identified compound 20 as having comparable inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells relative to the well-known inhibitor GSK872 [1]. This demonstrates the core scaffold's capacity to generate potent tool compounds against a difficult and emerging drug target, highlighting its value for researchers exploring novel mechanisms in inflammation and cell death.

Necroptosis RIPK3 Inflammation

Optimal Research Applications for Procuring 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1437435-10-3)


Kinase Inhibitor Lead Generation and SAR Studies

This is the primary application scenario. As a key intermediate cited in multiple kinase inhibitor patents [1], 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is ideal for constructing focused libraries of potential kinase inhibitors, particularly targeting the PI3K and tyrosine kinase families [2]. The C2-chloro handle allows for rapid parallel synthesis of diverse analogs for structure-activity relationship (SAR) exploration, accelerating hit-to-lead timelines.

Epigenetic Tool Compound Synthesis (KDM4/KDM5)

Procure this compound to develop potent and cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases. The pyrido[3,4-d]pyrimidin-4(3H)-one core has been structurally optimized to achieve high affinity and selectivity for these targets, which are implicated in cancer and other diseases [3]. The 2-chloro derivative serves as the necessary synthetic gateway to these valuable tool compounds.

Development of Selective Matrix Metalloproteinase-13 (MMP-13) Inhibitors

For researchers focused on osteoarthritis and cartilage protection, 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is the cornerstone building block for synthesizing orally bioavailable and highly selective MMP-13 inhibitors [4]. This application is supported by strong in vivo efficacy and safety data in animal models, making it a high-confidence starting point for preclinical drug discovery in this therapeutic area.

Synthesis of CXCR2 Antagonists for Inflammation and Oncology

The pyrido[3,4-d]pyrimidine scaffold, accessed via this 2-chloro intermediate, has shown promise as a CXCR2 antagonist scaffold [5]. Procurement is justified for programs aiming to discover novel anti-inflammatory agents for diseases like COPD and cancer metastasis, where CXCR2 is a key mediator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.